![molecular formula C11H13ClFN3S B5661549 1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione](/img/structure/B5661549.png)
1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione
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Overview
Description
Synthesis Analysis
The synthesis of triazinane derivatives, including those similar to the target compound, typically involves condensation reactions that combine amine, formaldehyde, and appropriate aromatic or heteroaromatic amines. For instance, Ferhati et al. (2017) described the synthesis of a triazinane derivative through the condensation of pentylamine, 2-fluoroaniline, and formaldehyde in a basic solution, yielding a triazinane compound characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR (Ferhati et al., 2017).
Molecular Structure Analysis
The molecular structure of triazinane derivatives is often elucidated using X-ray crystallography and spectroscopic techniques. Gündoğdu et al. (2017) employed synchrotron X-ray powder diffraction to determine the crystal structures of two structurally analogous compounds, revealing their crystallization in the space group P1 with detailed unit-cell parameters and structural analyses (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Triazinane derivatives can participate in various chemical reactions due to their functional groups. The presence of the thione group and the potential for nucleophilic substitution at the chloro and fluoro sites allow for modifications and the synthesis of related compounds with diverse biological activities. For instance, the synthesis of antimicrobial agents from triazinane derivatives has been explored, indicating the chemical reactivity and potential utility of such compounds (Saravanan et al., 2010).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3S/c1-2-15-6-14-11(17)16(7-15)8-3-4-10(13)9(12)5-8/h3-5H,2,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPPPOYWZSPVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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